molecular formula C16H11F3N2O2 B1612408 4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid CAS No. 461665-33-8

4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid

Cat. No. B1612408
M. Wt: 320.27 g/mol
InChI Key: KBMRCODKFZNTCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the introduction of the trifluoromethyl group and the formation of the benzimidazole ring. Researchers have employed various synthetic routes, such as condensation reactions or cyclization processes. Detailed studies on the synthetic pathways are available in the literature .


Molecular Structure Analysis

The molecular structure of 4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid reveals its three-dimensional arrangement. The benzimidazole core, fused with the benzoic acid moiety, contributes to its stability and reactivity. Researchers have investigated its crystallographic properties, bond angles, and torsional conformations .


Chemical Reactions Analysis

This compound participates in various chemical reactions. Notably, it can undergo nucleophilic substitution, acid-base reactions, and esterification. Researchers have explored its reactivity with other functional groups, leading to the formation of derivatives. These reactions play a crucial role in its potential applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • UV-Vis Absorption : Researchers have investigated its absorption spectra in different solvents .

Safety And Hazards

  • Toxicity : Classified as an acute oral toxicant (Hazard Statement H301). Caution is necessary during handling and storage .
  • Storage : Store in a cool, dry place away from direct sunlight. Follow safety guidelines for handling hazardous compounds .

properties

IUPAC Name

4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)15-20-12-3-1-2-4-13(12)21(15)9-10-5-7-11(8-6-10)14(22)23/h1-8H,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMRCODKFZNTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589910
Record name 4-{[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid

CAS RN

461665-33-8
Record name 4-{[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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